

An In-depth Technical Guide to 4-(Diethoxymethyl)benzaldehyde (C12H16O3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Diethoxymethyl)benzaldehyde

Cat. No.: B1630343

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(diethoxymethyl)benzaldehyde**, a versatile aromatic aldehyde with the molecular formula C12H16O3. This document details its physicochemical properties, synthesis, spectroscopic characterization, and key applications, particularly in the realms of organic synthesis and as a precursor for pharmacologically active molecules. Safety and handling protocols are also addressed. The guide is intended to serve as a central resource for researchers and professionals in drug development and chemical synthesis.

Introduction

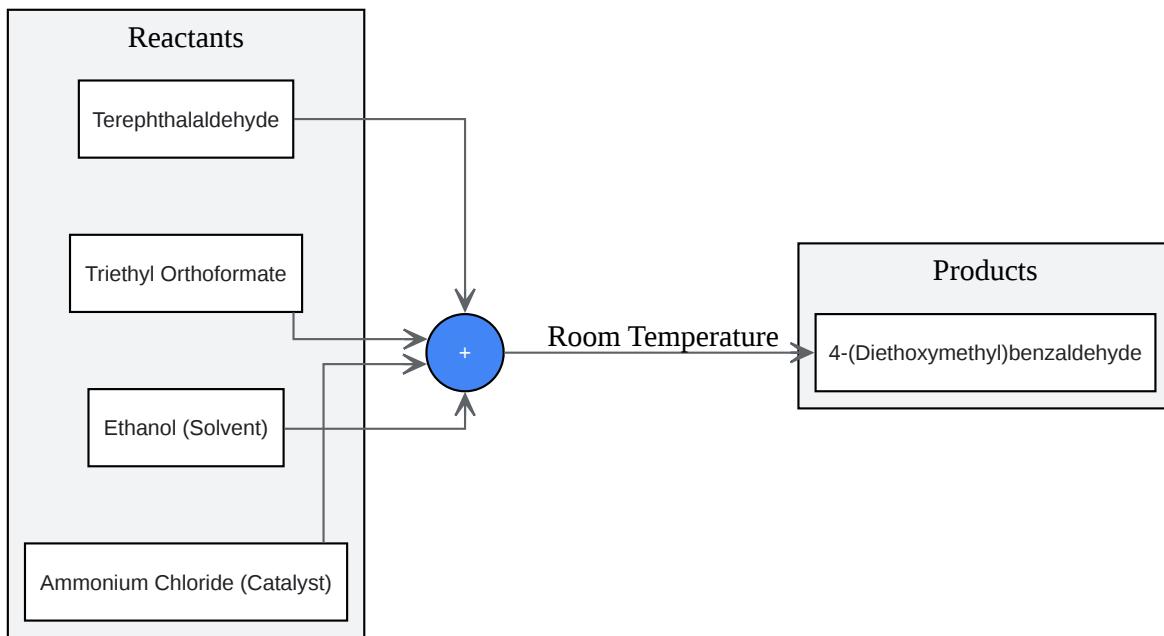
4-(Diethoxymethyl)benzaldehyde, also known as terephthalaldehyde mono(diethyl acetal), is an organic compound featuring both an aldehyde functional group and a protected aldehyde in the form of a diethyl acetal.^{[1][2][3]} This dual reactivity makes it a valuable intermediate in multi-step organic synthesis. The acetal group serves as a stable protecting group, allowing for selective reactions at the free aldehyde site or other positions on the aromatic ring.^[2] Subsequently, the acetal can be deprotected to reveal a second aldehyde functionality, enabling the synthesis of complex difunctional molecules. Its utility is most pronounced in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[2]

Physicochemical Properties

4-(Diethoxymethyl)benzaldehyde is typically a clear, colorless to light yellow liquid at room temperature.[\[2\]](#)[\[4\]](#) A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-(Diethoxymethyl)benzaldehyde**

Property	Value	Reference
Molecular Formula	C12H16O3	[1] [3] [5]
Molecular Weight	208.25 g/mol	[3] [5] [6]
Appearance	Clear, colorless to light yellow liquid	[2] [4]
Density	1.047 g/mL at 25 °C	[4] [6]
Boiling Point	89-93 °C at 7 mmHg	[3] [4]
Refractive Index (n _{20/D})	1.506	[3] [6]
Solubility	Soluble in alcohol, chlorinated solvents, and toluene. Decomposes in water.	[4]
Flash Point	> 230 °F (> 110 °C)	[4]
CAS Number	81172-89-6	[1] [2] [6]


Synthesis and Experimental Protocol

A common method for the synthesis of **4-(diethoxymethyl)benzaldehyde** involves the selective monoacetalization of terephthalaldehyde.

Synthesis of **4-(Diethoxymethyl)benzaldehyde** from Terephthalaldehyde

This procedure is adapted from established methods for acetal formation.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-(Diethoxymethyl)benzaldehyde**.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve terephthalaldehyde (10 g, 74.55 mmol) and ammonium chloride (160 mg, 3.0 mmol) in ethanol (10.3 g, 223.6 mmol).^[4]
- Addition of Reagent: Cool the mixture to 0 °C in an ice bath.^[4] Slowly add triethyl orthoformate (12.15 g, 82 mmol) dropwise to the reaction mixture.^[4]
- Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.^[4]
- Workup: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), concentrate the mixture under reduced pressure to remove the solvent.^[4]

- Purification: The crude product can be purified by vacuum distillation to yield **4-(diethoxymethyl)benzaldehyde** as a clear liquid.

Spectroscopic Characterization

The structure of **4-(diethoxymethyl)benzaldehyde** can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for **4-(Diethoxymethyl)benzaldehyde**

Technique	Key Features and Expected Chemical Shifts/Bands
¹ H NMR	<ul style="list-style-type: none">- Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet)- Aromatic protons: ~7.5-7.9 ppm (multiplets, AA'BB' system)- Acetal proton (CH(OEt)₂): ~5.5-5.7 ppm (singlet)- Methylene protons (-OCH₂CH₃): ~3.5-3.7 ppm (quartet)- Methyl protons (-OCH₂CH₃): ~1.2-1.3 ppm (triplet)
¹³ C NMR	<ul style="list-style-type: none">- Aldehyde carbon (CHO): ~190-192 ppm- Aromatic carbons: ~128-140 ppm- Acetal carbon (CH(OEt)₂): ~100-102 ppm- Methylene carbons (-OCH₂CH₃): ~60-62 ppm- Methyl carbons (-OCH₂CH₃): ~15 ppm
IR Spectroscopy	<ul style="list-style-type: none">- C=O stretch (aldehyde): ~1690-1710 cm⁻¹- C-H stretch (aromatic): ~3000-3100 cm⁻¹- C-H stretch (aliphatic): ~2850-3000 cm⁻¹- C-O stretch (acetal): ~1050-1150 cm⁻¹ (strong, broad)

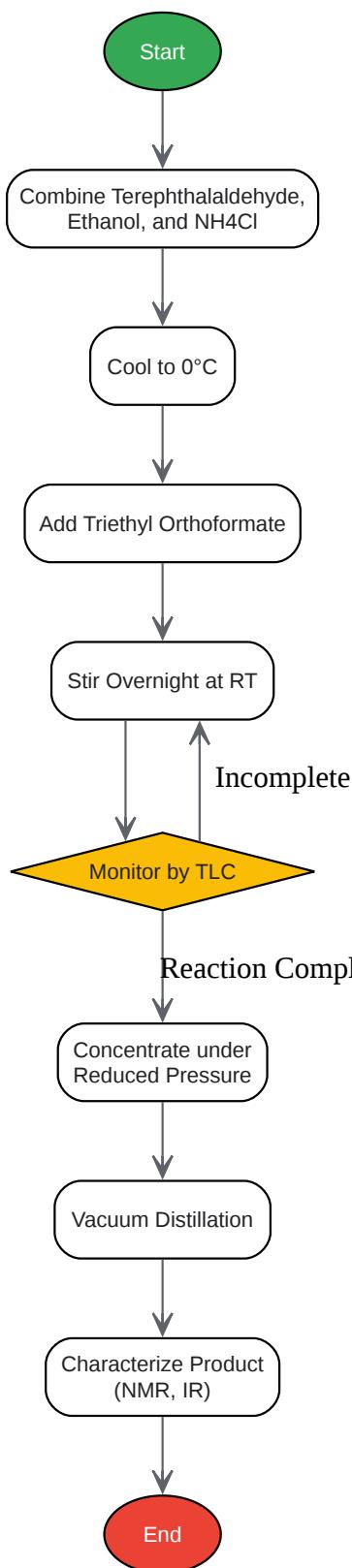
Applications in Drug Development and Research

4-(Diethoxymethyl)benzaldehyde is a valuable building block in medicinal chemistry and drug discovery. Its primary role is as a precursor to more complex molecules with potential biological activity.

Synthesis of Bioactive Molecules

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is a precursor to 4-(diethoxymethyl)benzyl alcohol, which can be further modified.[2][6][7] The aldehyde group can undergo a variety of chemical transformations, including:

- Reductive amination to form substituted benzylamines.
- Wittig reactions to generate substituted styrenes.
- Aldol condensations to create α,β -unsaturated carbonyl compounds.


Potential Biological Activity of Benzaldehyde Acets

While **4-(diethoxymethyl)benzaldehyde** itself is primarily used as a synthetic intermediate, related benzaldehyde acetals have been shown to exhibit biological effects. For example, certain benzaldehyde propylene glycol acetals have demonstrated cytotoxicity and the ability to inhibit mitochondrial function in respiratory epithelial cells.[8] These effects are often more pronounced than those of the parent aldehydes.[8] The proposed mechanism involves the disruption of cellular energy metabolism, including a reduction in basal respiration and ATP production.[8]

Caption: Proposed mechanism of benzaldehyde acetal cytotoxicity.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of **4-(diethoxymethyl)benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and purification.

Safety and Handling

4-(Diethoxymethyl)benzaldehyde is classified as an irritant.[\[1\]](#) It is known to cause skin and serious eye irritation.[\[3\]](#) May also cause respiratory irritation.[\[3\]](#)

Table 3: Hazard and Safety Information

Hazard Statement	Precautionary Statement
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation	P302+P352: IF ON SKIN: Wash with plenty of water.
H335: May cause respiratory irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage:

- Keep the container tightly closed in a dry and well-ventilated place.[\[3\]](#)[\[4\]](#)
- Store at room temperature in a dark place.[\[3\]](#)[\[4\]](#)
- The compound is sensitive to air.[\[4\]](#)

Conclusion

4-(Diethoxymethyl)benzaldehyde is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical and agrochemical compounds. Its unique structure, combining a reactive aldehyde with a stable acetal protecting group, provides synthetic chemists with a versatile tool for the construction of complex molecules. This guide has summarized its fundamental properties, synthesis, characterization, and handling, providing a solid foundation for its use in a research and development setting. Further exploration of the biological activities of its derivatives is a promising area for future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Diethoxymethyl)benzaldehyde | C12H16O3 | CID 595993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. 4-(Diethoxymethyl)benzaldehyde - Protheragen [protheragen.ai]
- 4. 4-(DIETHOXYMETHYL)BENZALDEHYDE CAS#: 81172-89-6 [m.chemicalbook.com]
- 5. 81172-89-6 CAS MSDS (4-(DIETHOXYMETHYL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-(二乙氧基甲基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Diethoxymethyl)benzaldehyde (C12H16O3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630343#4-diethoxymethyl-benzaldehyde-molecular-formula-c12h16o3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com